2-Amino-1-(tetrahydro-2h-pyran-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC18136076
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 2-amino-1-(oxan-2-yl)ethanone |
| Standard InChI | InChI=1S/C7H13NO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5,8H2 |
| Standard InChI Key | AEVRYVKUFWPUFG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) substituted at the 2-position with an amino ketone group. The IUPAC name, 2-amino-1-(oxan-2-yl)ethan-1-one, reflects this arrangement. Key structural identifiers include:
X-ray crystallography or NMR data are absent in available literature, but computational models predict a chair conformation for the tetrahydropyran ring, with the amino ketone group adopting an equatorial orientation to minimize steric strain .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 143.18 g/mol | |
| LogP (Partition coeff.) | -0.267 | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 3 | |
| Rotatable bonds | 2 | |
| Polar surface area | 55.48 Ų |
The compound’s low LogP value suggests moderate hydrophilicity, aligning with its potential for aqueous-phase reactions .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-amino-1-(tetrahydro-2H-pyran-2-yl)ethan-1-one typically involves cyclization and functional group interconversion. A representative method includes:
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Enamine Formation: Reacting tetrahydro-2H-pyran-2-carbaldehyde with malononitrile in the presence of KOH/DMF to form an α,β-unsaturated nitrile intermediate .
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Ketone Introduction: Hydrolysis of the nitrile group using concentrated HCl yields the corresponding ketone .
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Amination: Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the amino group .
Example Procedure :
A mixture of tetrahydro-2H-pyran-2-carbaldehyde (1 mmol), TsONHMe (1.5 mmol), and Rh(esp) (0.01 mmol) in CFCHOH is stirred at 65°C for 4 hours. Purification via column chromatography (DCM:MeOH = 100:15) yields the product as a yellow oil (82% yield).
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times from 29 hours to 10 hours while maintaining yields (~62%) . This method enhances efficiency by promoting rapid heat transfer and reducing side reactions.
Applications in Drug Discovery
Derivatization Studies
Functionalization at the amino group has yielded analogs with enhanced bioactivity:
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